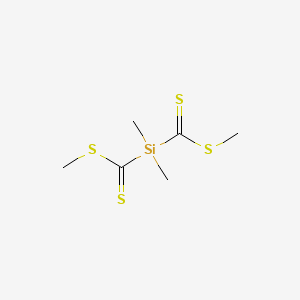
Dimethyl dimethylsilanedicarbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl dimethylsilanedicarbodithioate is an organosilicon compound characterized by the presence of silicon, carbon, sulfur, and hydrogen atoms This compound is notable for its unique chemical structure, which includes silane and dithiocarboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl dimethylsilanedicarbodithioate typically involves the reaction of dimethylchlorosilane with sodium dimethyldithiocarbamate. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The process involves the following steps:
Preparation of Sodium Dimethyldithiocarbamate: Sodium dimethyldithiocarbamate is prepared by reacting dimethylamine with carbon disulfide in the presence of sodium hydroxide.
Reaction with Dimethylchlorosilane: The prepared sodium dimethyldithiocarbamate is then reacted with dimethylchlorosilane to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl dimethylsilanedicarbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiocarbamate groups to thiols.
Substitution: The silane group can undergo substitution reactions with nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various organosilicon derivatives.
Aplicaciones Científicas De Investigación
Dimethyl dimethylsilanedicarbodithioate has found applications in several scientific research areas:
Biology: Investigated for its potential as a protective agent against oxidative stress in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to modify surface properties.
Mecanismo De Acción
The mechanism of action of dimethyl dimethylsilanedicarbodithioate involves its interaction with various molecular targets. The dithiocarbamate groups can chelate metal ions, making the compound useful in applications requiring metal ion sequestration. Additionally, the silane group can form strong bonds with silicon-containing surfaces, enhancing its utility in material science.
Comparación Con Compuestos Similares
Dimethyldithiocarbamate: Shares the dithiocarbamate group but lacks the silane group.
Dimethylchlorosilane: Contains the silane group but lacks the dithiocarbamate group.
Dimethylsilanediol: Contains silicon and hydroxyl groups but lacks the dithiocarbamate group.
Uniqueness: Dimethyl dimethylsilanedicarbodithioate is unique due to the combination of silane and dithiocarbamate groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Propiedades
Número CAS |
139458-49-4 |
|---|---|
Fórmula molecular |
C6H12S4Si |
Peso molecular |
240.5 g/mol |
Nombre IUPAC |
methyl [dimethyl(methylsulfanylcarbothioyl)silyl]methanedithioate |
InChI |
InChI=1S/C6H12S4Si/c1-9-5(7)11(3,4)6(8)10-2/h1-4H3 |
Clave InChI |
CACGNGWWABCCAC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C(=S)SC)C(=S)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


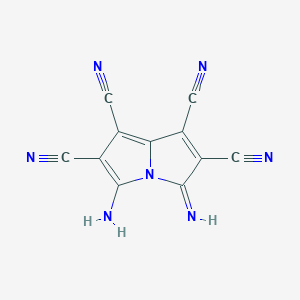
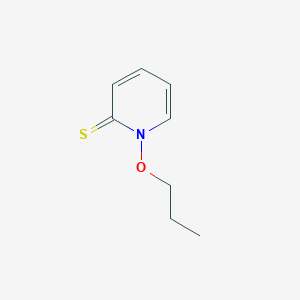
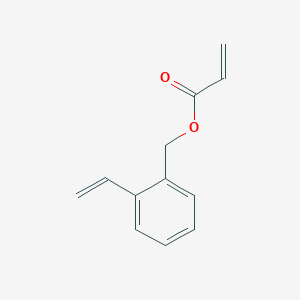
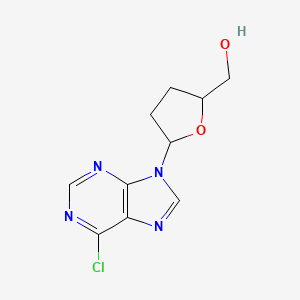
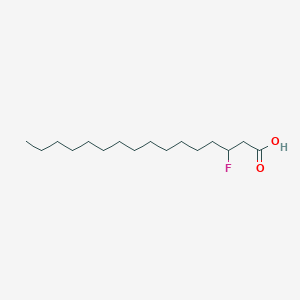
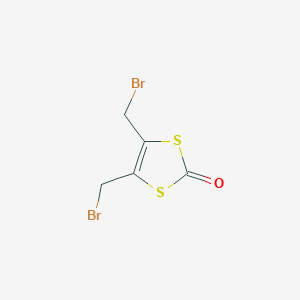

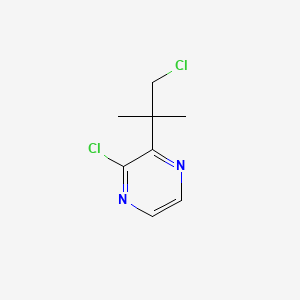

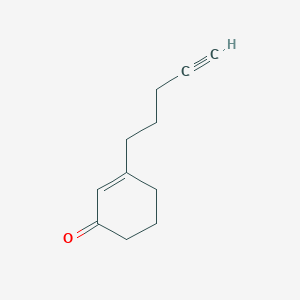

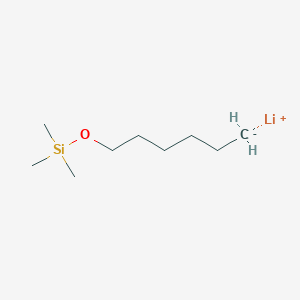
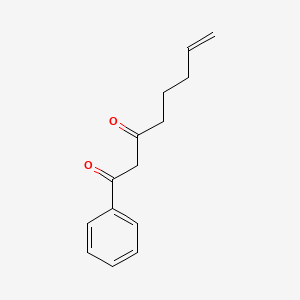
![{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile](/img/structure/B14277501.png)
